4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide
Description
4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide (CAS: 1171911-98-0 as dihydrochloride) is a sulfonamide derivative featuring a 4-amino-substituted benzene ring and a 3-(dimethylamino)propyl side chain. Its molecular formula is C₁₁H₁₉N₃O₂S (free base molecular weight: 297.41 g/mol), with structural features critical to its physicochemical and biological properties . The compound is commercially available as a dihydrochloride salt (sc-349167, Santa Cruz Biotechnology) for research purposes .
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMILMJVFUKRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557381 | |
| Record name | 4-Amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-07-2 | |
| Record name | 4-Amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
| Multi-drug resistant S. aureus | <40 |
These results indicate its potential as a lead compound for developing new antibiotics, particularly against resistant strains .
Anticancer Activity
Research highlights the anticancer potential of this compound. Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Specific pathways affected include:
- Caspase Activation : Inducing programmed cell death in cancer cells.
- Bcl-2 Family Modulation : Altering expressions that control cell survival.
In vitro studies on breast cancer cell lines (e.g., MDA-MB468, MDA-MB231) revealed significant growth inhibition, suggesting selective toxicity towards cancerous cells compared to non-cancerous cells .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed various quinoline derivatives, including 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide. The compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, reinforcing its potential for antibiotic development.
Case Study 2: Anticancer Mechanisms
A study focused on the effects of this compound on human breast tumor cells showed a threefold increase in antigrowth activity in certain derivatives compared to standard treatments. The research utilized the NCI-60 cancer panel to evaluate cytotoxicity across different genetic backgrounds, revealing insights into its efficacy and potential for targeted therapy .
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Observations :
Modifications to the Propylamine Side Chain
Key Observations :
- Tertiary Amine Effects: The dimethylamino group in the target compound’s side chain provides a protonatable site, enhancing solubility in polar solvents.
- Positional Isomerism: The dimethylamino group on the benzene ring () shifts electronic effects, possibly reducing interaction with sulfonamide-targeted enzymes compared to the target compound .
Functional Group Replacements
Key Observations :
- Sulfonamide vs. Amide : Sulfonamides are stronger acids (pKa ~10) compared to amides (pKa ~17), making the target compound more reactive in biological systems .
Biological Activity
4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides, which are widely recognized for their antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19N3O2S·2HCl
- Molecular Weight : 330.27 g/mol
- CAS Number : 1171911-98-0
The compound features a sulfonamide group, which is critical for its biological activity. The presence of a dimethylamino group enhances its solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the growth and replication of bacterial cells, making it effective against various bacterial infections.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting dihydropteroate synthase. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |
| Anti-inflammatory | May reduce inflammation in cellular models, indicating potential use in inflammatory diseases. |
Case Studies and Research Findings
-
Antibacterial Efficacy
A study investigated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections resistant to conventional antibiotics . -
Cytotoxicity in Cancer Cells
Research conducted on the cytotoxic effects of this compound revealed that it effectively induced apoptosis in several cancer cell lines, including MDA-MB231 (triple-negative breast cancer) and A549 (lung cancer). The IC50 values ranged from 1.48 to 6.38 µM, demonstrating potent anticancer activity . The mechanism involved cell cycle arrest at the G2/M phase and modulation of key apoptotic markers . -
Anti-inflammatory Properties
In vitro studies showed that the compound could modulate inflammatory responses in microglial cells, suggesting its potential application in neuroinflammatory conditions. The compound reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
Q & A
Q. What is the optimal synthetic route for preparing 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide?
The compound is synthesized via nucleophilic substitution. A validated method involves reacting benzenesulfonyl chloride with 3-(dimethylamino)propylamine in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds under reflux for 4 hours, followed by aqueous workup (water washes) and solvent evaporation. Purification via recrystallization or column chromatography yields the product with >95% purity. Critical parameters include stoichiometric control of the amine and maintaining anhydrous conditions to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., sulfonamide NH at δ 7.2–7.5 ppm, dimethylamino protons at δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Validates molecular weight (e.g., [M+H] at m/z 298.1425) .
- HPLC-PDA : Assesses purity (>98% recommended for biological assays) .
Q. How can researchers ensure the compound’s stability during storage?
Store under inert conditions (argon or nitrogen) at −20°C in airtight, light-resistant containers. Stability tests via periodic HPLC analysis are recommended. Avoid prolonged exposure to moisture or acidic/basic environments, as the sulfonamide group may hydrolyze .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
Systematic structure-activity relationship (SAR) studies involve:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzene ring to modulate antimicrobial potency .
- Quaternary ammonium derivatization : React the dimethylamino group with alkyl halides to form cationic derivatives, improving membrane penetration and activity against Gram-negative bacteria .
- Bioisosteric replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate toxicity-activity trade-offs .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay conditions. Standardize protocols:
- Use CLSI guidelines for broth microdilution assays.
- Include positive controls (e.g., ciprofloxacin) and validate via time-kill curves.
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, bacterial strain variability) .
Q. How can molecular docking elucidate its mechanism of action?
Dock the compound into target enzymes (e.g., dihydropteroate synthase for sulfonamides) using software like AutoDock Vina. Key steps:
- Prepare the protein (PDB ID: 1AJ0) by removing water and adding hydrogens.
- Define the active site grid around the co-crystallized ligand.
- Analyze binding poses for hydrogen bonds (e.g., sulfonamide O with Arg63) and hydrophobic interactions (dimethylamino group with Phe31) .
Q. What toxicological assessments are critical for preclinical studies?
- In vitro cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays (IC > 50 µM desirable).
- Ames test : Assess mutagenicity with Salmonella strains TA98/TA100.
- hERG inhibition assay : Measure cardiac risk via patch-clamp electrophysiology (IC > 10 µM preferred) .
Q. How can solubility challenges be addressed for in vivo studies?
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .
Q. What are the key considerations for designing derivatives with improved pharmacokinetics?
- LogP optimization : Aim for 1–3 to balance permeability and solubility (calculated via ChemAxon).
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., dimethylamino oxidation).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% ideal for efficacy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
